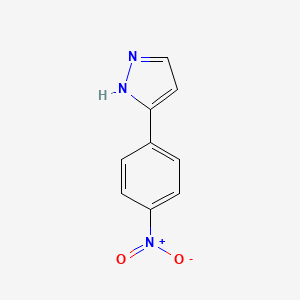

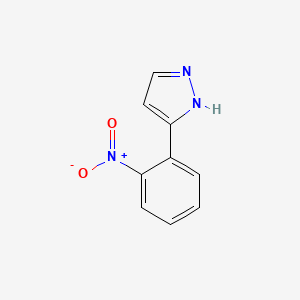

3-(2-Nitrophenyl)-1H-pyrazole

Descripción general

Descripción

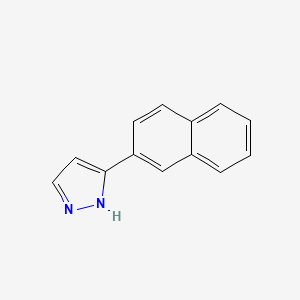

“3-(2-Nitrophenyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as nitrophenyls. These are compounds containing a nitrophenyl moiety, which consists of a benzene ring bearing a nitro group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Nitrophenyl compounds, for example, are typically yellow to orange solids .Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the process of acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxirane-2-carboxamides .

- Methods of Application : The process is believed to proceed through the classical Meinwald rearrangement with the cleavage of the C2–O bond in its initial stage .

- Results or Outcomes : The rearrangement results in a new compound with altered properties, which can be used in further chemical reactions .

- Scientific Field : Chemical Research

- Application Summary : This compound is used in chemical research, likely due to its reactivity and potential for forming complex structures .

- Methods of Application : The specific methods of application would depend on the particular experiment or reaction being conducted .

- Results or Outcomes : The outcomes would also depend on the specific experiment, but the use of this compound could potentially lead to the synthesis of new chemicals or materials .

Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-Nitrophenyl)

3-Amino-3-(2-Nitrophenyl)Propionic Acid

- Scientific Field : Organic and Medicinal Chemistry

- Application Summary : The 3-hydroxy-2-aryl acrylate is a significant compound in the field of organic and medicinal chemistry. It acts as a fascinating building block of many bioactive compounds .

- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate, with mechanisms and its application in a variety of chemical fields .

- Results or Outcomes : This compound is a vital precursor in the synthesis of natural products and in the development of essential drugs .

- Scientific Field : Genetics and Biotechnology

- Application Summary : The compound is used in the high-efficiency reverse synthesis of complex DNA arrays using a photolithographic approach .

- Methods of Application : The method makes use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group .

- Results or Outcomes : The use of BzNPPOC, with more than twice the photolytic efficiency of the 2-(2-nitrophenyl)-propoxycarbonyl (NPPOC) previously used for 5′→3′ synthesis, combined with additional optimizations to the coupling and oxidation reactions results in an approximately 3-fold improvement in the reverse synthesis efficiency of complex arrays of DNA oligonucleotides .

Chemistry of 3-hydroxy-2-aryl acrylate

High-Efficiency Reverse (5′→3′) Synthesis of Complex DNA Microarrays

- Scientific Field : Energy Storage and Battery Technology

- Application Summary : The compound is used in the benchmarking of organic active materials for aqueous redox flow batteries in terms of lifetime and cost .

- Methods of Application : The method involves the use of a comprehensive mathematical model to elucidate the battery capital costs for different organic active materials .

- Results or Outcomes : The most promising candidate identified was the phenazine 3,3′-(phenazine-1,6-diylbis(azanediyl))dipropionic acid) [1,6-DPAP], suggesting costs even below that of the vanadium reference .

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the process of acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxirane-2-carboxamides .

- Methods of Application : The process is believed to proceed through the classical Meinwald rearrangement with the cleavage of the C2–O bond in its initial stage .

- Results or Outcomes : The rearrangement results in a new compound with altered properties, which can be used in further chemical reactions .

Benchmarking Organic Active Materials for Aqueous Redox Flow Batteries

Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-Nitrophenyl)

Safety And Hazards

Direcciones Futuras

Propiedades

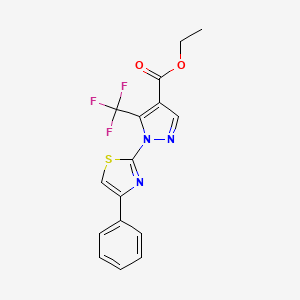

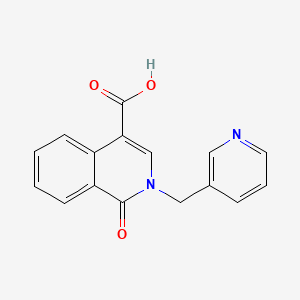

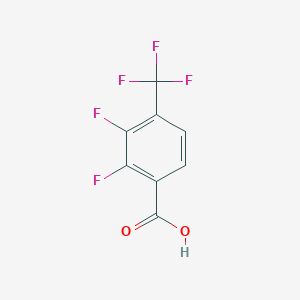

IUPAC Name |

5-(2-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRBQCSTNUDDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371812 | |

| Record name | 3-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Nitrophenyl)-1H-pyrazole | |

CAS RN |

59844-05-2 | |

| Record name | 3-(2-Nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

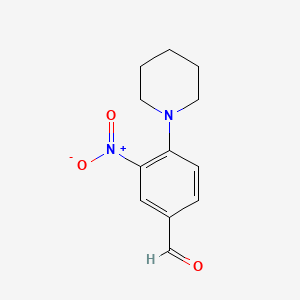

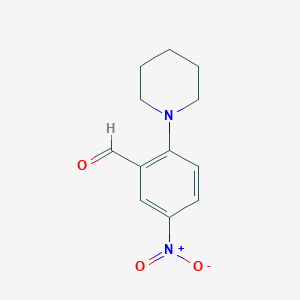

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![Ethyl 2-[4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate](/img/structure/B1301683.png)

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)